tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate
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Overview
Description
tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate is a chemical compound known for its application in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is valued for its water solubility, biocompatibility, and ability to accelerate reaction rates while suppressing cell cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 1H-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or THF.
Substitution: Nucleophiles like amines or thiols; in solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in CuAAC reactions, facilitating the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and tracking.
Medicine: Potential use in drug development and delivery systems due to its biocompatibility.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate primarily involves its role as a ligand in CuAAC reactions. It coordinates with copper(I) ions, stabilizing them and enhancing their catalytic activity. This coordination facilitates the cycloaddition of azides and alkynes, leading to the formation of 1,2,3-triazoles. The compound’s biocompatibility and water solubility make it suitable for use in biological systems .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: Another ligand used in CuAAC reactions, but less water-soluble compared to tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate.
BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A similar compound with enhanced water solubility and biocompatibility.
Uniqueness
tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate stands out due to its superior water solubility and reduced cytotoxicity, making it highly suitable for biological applications. Its ability to accelerate reaction rates in CuAAC reactions while maintaining biocompatibility is a significant advantage over other similar compounds .
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl N-(1H-1,2,4-triazol-5-ylmethyl)carbamate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-10-5-11-12-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12) |
InChI Key |
BKSKWWVJVXHDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=NN1 |
Origin of Product |
United States |
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